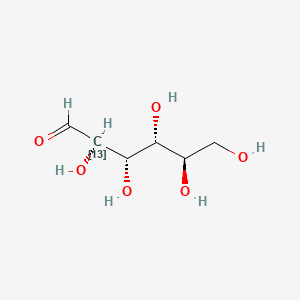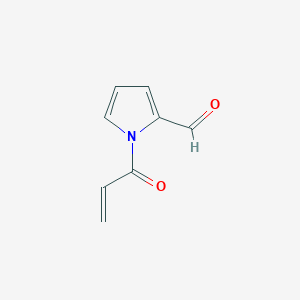
Cyclopentadienylniobium(v)tetrachloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentadienylniobium(V) tetrachloride is an organometallic compound with the chemical formula C5H5Cl4Nb. It is a red-brown powder that is sensitive to moisture and decomposes at around 260°C
Méthodes De Préparation
Cyclopentadienylniobium(V) tetrachloride can be synthesized through various methods. One common synthetic route involves the reaction of niobium pentachloride with cyclopentadiene in the presence of a suitable solvent such as dichloromethane . The reaction typically occurs at low temperatures to prevent decomposition of the product. Industrial production methods may involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Cyclopentadienylniobium(V) tetrachloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with various ligands to form substituted derivatives. Common reagents include phosphines and amines.
Reduction Reactions: The compound can be reduced to lower oxidation states of niobium using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to higher oxidation states, although this is less common.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with phosphines can yield phosphine-substituted niobium complexes .
Applications De Recherche Scientifique
Cyclopentadienylniobium(V) tetrachloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cyclotrimerization of alkenes.
Biology and Medicine: While its direct applications in biology and medicine are limited, its derivatives are being explored for potential use in these fields.
Industry: The compound is used in the synthesis of other organometallic compounds and materials science research.
Mécanisme D'action
The mechanism by which cyclopentadienylniobium(V) tetrachloride exerts its effects is primarily through its role as a catalyst. It facilitates various chemical reactions by providing a reactive niobium center that can interact with substrates. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparaison Avec Des Composés Similaires
Cyclopentadienylniobium(V) tetrachloride can be compared with other similar compounds such as:
- Cyclopentadienylniobium(V) dichloride
- Cyclopentadienylniobium(V) trichloride
- Cyclopentadienylniobium(V) hexachloride
These compounds share similar structures but differ in the number and type of ligands attached to the niobium center. Cyclopentadienylniobium(V) tetrachloride is unique due to its specific reactivity and stability under certain conditions .
Propriétés
Formule moléculaire |
C5H5Cl4Nb |
|---|---|
Poids moléculaire |
299.8 g/mol |
InChI |
InChI=1S/C5H5.4ClH.Nb/c1-2-4-5-3-1;;;;;/h1-5H;4*1H;/q;;;;;+4/p-4 |
Clé InChI |
GKEMWFXJIFQMQF-UHFFFAOYSA-J |
SMILES canonique |
C1=C[CH]C=C1.Cl[Nb](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(17-Hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl)methyl octadecanoate](/img/structure/B13831708.png)




